molecular formula C24H20BrN3O6 B11619830 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B11619830
M. Wt: 526.3 g/mol
InChI Key: MNRZSZBJIIKHHZ-XUTLUUPISA-N
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Description

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, a tert-butyl group, an oxazolyl group, and a nitrophenyl group

Preparation Methods

The synthesis of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Addition of the Hydroxy Group: This can be done through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Incorporation of the Tert-butyl Group: This step may involve a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Oxazolyl Group: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenyl Group: This step may involve a nitration reaction using reagents such as nitric acid and sulfuric acid.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

    Cycloaddition: The compound can participate in Diels-Alder reactions to form new cyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Lewis acids), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione can be compared with other similar compounds, such as:

    (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione: This compound has a chlorine atom instead of a bromine atom.

    (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-aminophenyl)pyrrolidine-2,3-dione: This compound has an amino group instead of a nitro group.

    (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione: This compound has a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H20BrN3O6

Molecular Weight

526.3 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20BrN3O6/c1-24(2,3)17-12-18(26-34-17)27-20(13-6-10-16(11-7-13)28(32)33)19(22(30)23(27)31)21(29)14-4-8-15(25)9-5-14/h4-12,20,29H,1-3H3/b21-19+

InChI Key

MNRZSZBJIIKHHZ-XUTLUUPISA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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